Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate
Overview
Description
Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate is a complex organic compound with a unique structure characterized by the presence of bromine, fluorine, and phenanthrene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate typically involves multi-step organic reactions. One common method includes the bromination of 1,3-difluorophenanthrene followed by esterification with ethyl 2,3,3,3-tetrafluoropropanoate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
- Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
Uniqueness
Ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate is unique due to its specific combination of bromine, fluorine, and phenanthrene groups, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2,3,3,3-tetrafluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrF6O2/c1-2-28-17(27)18(23,19(24,25)26)15-14(21)8-12-9-4-3-5-13(20)10(9)6-7-11(12)16(15)22/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTKGQBVLXUNMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrF6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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